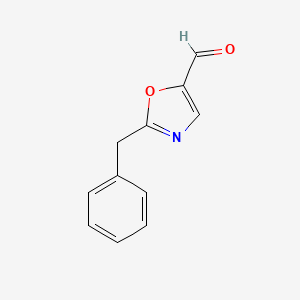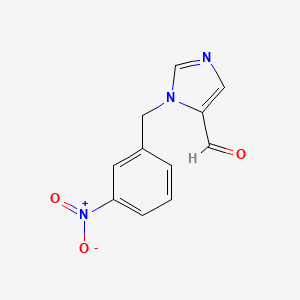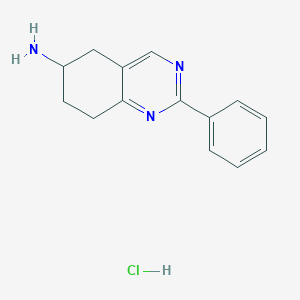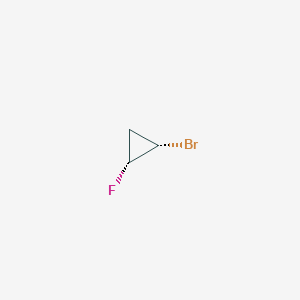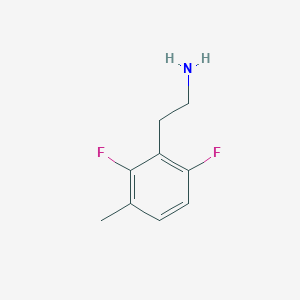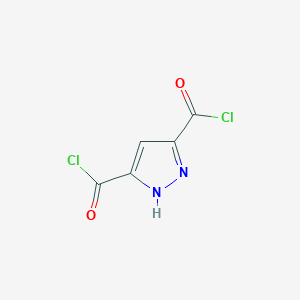
1H-Pyrazole-3,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3,5-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction typically requires a catalyst, such as iodine, and is carried out under mild conditions . Another method involves the reaction of pyrazole derivatives with thionyl chloride, which converts the carboxylic acid groups into acyl chlorides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid or reduced to yield pyrazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Pyrazole-3,5-dicarboxylic acid: Formed through oxidation reactions.
Reduced Pyrazole Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
1H-Pyrazole-3,5-dicarbonyl dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3,5-dicarbonyl dichloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3,5-dicarboxylic acid: A related compound with carboxylic acid groups instead of acyl chlorides.
1-Benzyl-1H-Pyrazole-3,5-dicarbonyl dichloride: A derivative with a benzyl group attached to the pyrazole ring.
Uniqueness: 1H-Pyrazole-3,5-dicarbonyl dichloride is unique due to its high reactivity and versatility in forming various derivatives. Its acyl chloride groups make it a valuable intermediate for synthesizing a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .
Propriétés
Numéro CAS |
74621-40-2 |
|---|---|
Formule moléculaire |
C5H2Cl2N2O2 |
Poids moléculaire |
192.98 g/mol |
Nom IUPAC |
1H-pyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H,8,9) |
Clé InChI |
WMMMGSYFLSOOIK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



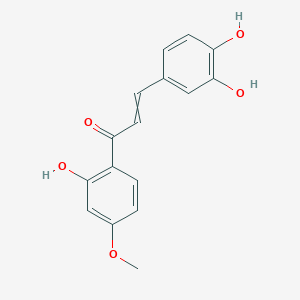
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)
![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)

![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)
